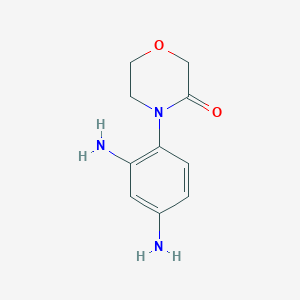

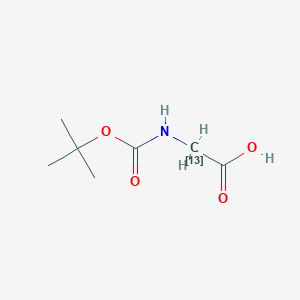

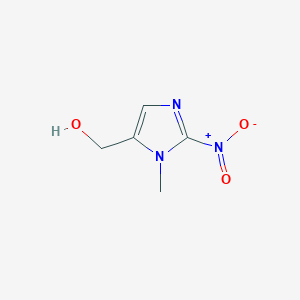

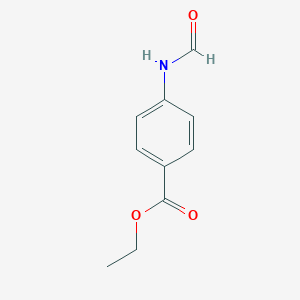

4-(2,4-Diaminophenyl)morpholin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholine derivatives, including structures analogous to 4-(2,4-Diaminophenyl)morpholin-3-one, typically involves multistep chemical reactions. These processes can include the aminomethylation of phenyl ethanones, followed by reduction and nucleophilic substitution reactions. For instance, new 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones were synthesized via aminomethylation, showcasing the complexity and diversity of methods available for constructing morpholine frameworks and their derivatives (Papoyan et al., 2011).

Molecular Structure Analysis

X-ray diffraction studies provide valuable insights into the molecular structure of morpholine derivatives. For example, the crystal structure of certain morpholine complexes reveals the spatial arrangement and bonding interactions within these molecules, including hydrogen bonding and π-π interactions, which are crucial for understanding the compound's chemical behavior and reactivity (Amirnasr et al., 2001).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the recyclization of morpholinium derivatives to produce diaminothiophenes indicates the reactivity of the morpholine ring under specific conditions, leading to the formation of new heterocyclic compounds (Rodinovskaya et al., 2002). Such reactions are pivotal for the synthesis of compounds with potential biological activities.

Physical Properties Analysis

The physical properties of morpholine derivatives, including melting points, solubility, and crystalline structure, are essential for their identification, characterization, and application in various fields. Techniques such as single-crystal X-ray diffraction and spectroscopic methods (IR, UV-Vis, NMR) are employed to elucidate these properties, providing a comprehensive understanding of the compound's physical characteristics (Thandra et al., 2020).

Chemical Properties Analysis

The chemical properties of morpholine derivatives, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are critical for their utilization in synthetic chemistry and potential pharmacological applications. Studies on the synthesis and characterization of these compounds offer insights into their chemical behavior, facilitating the development of new molecules with desired properties (Lei et al., 2017).

Applications De Recherche Scientifique

Synthesis and Characterization

4-(2,4-Diaminophenyl)morpholin-3-one and its derivatives are primarily utilized in the synthesis of various chemical compounds through innovative methodologies. For example, a study detailed the microwave-assisted synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich reaction, showcasing the efficiency and environmental benefits of such synthetic routes. This process is notable for its short duration and non-catalyzed nature, making it a valuable method for generating compounds with potential applications in multiple fields, including pharmaceuticals and materials science (Ghadah Aljohani et al., 2019).

Photophysical and Structural Analysis

Compounds synthesized using morpholin-3-one derivatives have been subject to extensive photophysical and structural analyses. For instance, certain Co(III) complexes incorporating morpholine were synthesized and characterized, revealing insights into their crystalline structure and potential for applications in catalysis and material sciences (M. Amirnasr et al., 2001). Similarly, the study of 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride highlighted its usefulness in biomedical and photo-electrocatalytic fields due to its dye aggregation reduction properties, which could enhance the efficacy of dye-sensitized solar cells and bioimaging techniques (M. Tiravia et al., 2022).

Safety And Hazards

The safety information for 4-(2,4-Diaminophenyl)morpholin-3-one includes several hazard statements: H302, H315, H319, H335, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

A recent study has shown that a morpholin-3-one derivative has been developed for imaging monoacylglycerol lipase in the brain via positron emission tomography (PET) . This suggests that 4-(2,4-Diaminophenyl)morpholin-3-one and similar compounds could have potential applications in medical imaging .

Propriétés

IUPAC Name |

4-(2,4-diaminophenyl)morpholin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-7-1-2-9(8(12)5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLFBLRLPINBMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=C(C=C(C=C2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Diaminophenyl)morpholin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)